An In-depth Technical Guide to the Physicochemical Properties of Behenamidopropyl PG-Dimonium Chloride
An In-depth Technical Guide to the Physicochemical Properties of Behenamidopropyl PG-Dimonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamidopropyl PG-Dimonium Chloride (CAS No: 136920-10-0) is a complex quaternary ammonium compound, classified as a cationic surfactant.[1] Its unique molecular structure, featuring a long C22 alkyl chain derived from behenic acid, imparts significant conditioning, smoothing, and anti-static properties.[2][3] This molecule is widely utilized in personal care formulations, particularly in hair and skin care products, for its ability to improve texture, manageability, and moisture retention.[3][4][5] For professionals in research and drug development, understanding its physicochemical properties is crucial for leveraging its surfactant capabilities in advanced formulations, such as stabilizing emulsions or modifying surface interactions in delivery systems. This guide provides a detailed overview of its core properties, experimental methodologies for their determination, and a visualization of its functional mechanisms.
Core Physicochemical Properties
Data Presentation: Summary of Quantitative Data
| Property | Value | Reference(s) |
| CAS Number | 136920-10-0 | [6] |
| Molecular Formula | C₃₀H₆₃ClN₂O₃ | [7] |
| Molecular Weight | 535.3 g/mol | [7] |
| IUPAC Name | 2,3-dihydroxypropyl-[3-(docosanoylamino)propyl]-dimethylazanium;chloride | [7] |
| Appearance | Clear, colorless, slightly viscous liquid | |
| Water Solubility | >2000 mg/L at 25°C | |
| Surface Tension | 40.5 mN/m (at 30% solids content) | |
| Critical Micelle Concentration (CMC) | 0.12 mM in water | [6] |
| Topological Polar Surface Area (TPSA) | 69.6 Ų | [7] |
Molecular Structure and Functional Logic
Behenamidopropyl PG-Dimonium Chloride is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This duality governs its behavior at interfaces.
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Hydrophobic Tail: A long C22 alkyl chain (behenyl group) provides significant lipophilicity. This portion of the molecule is responsible for its conditioning effects and interaction with non-polar substances.
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Hydrophilic Head: The head contains several polar groups:
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Quaternary Ammonium Cation: A permanently positively charged nitrogen atom, which is key to its substantivity to negatively charged surfaces like hair and skin.[8]
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Propylene Glycol (PG) & Dihydroxypropyl Groups: These hydroxyl-rich moieties enhance water solubility and act as humectants.[9]
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Amide Linkage: Connects the hydrophobic tail to the hydrophilic head.
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Experimental Protocols
Detailed methodologies for characterizing the key physicochemical properties of surfactants like Behenamidopropyl PG-Dimonium Chloride are outlined below.
Determination of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid. For surfactants, this value indicates their efficiency in reducing surface energy. The Wilhelmy plate method is a common and accurate technique for measuring equilibrium surface tension.[10][11]
Methodology: Wilhelmy Plate Method
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Apparatus: A surface tensiometer equipped with a platinum Wilhelmy plate, a sensitive microbalance, and a motorized stage to control the liquid surface height.
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Preparation:
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Prepare a series of aqueous solutions of Behenamidopropyl PG-Dimonium Chloride with varying concentrations.
-
Thoroughly clean the platinum plate with a flame (e.g., Bunsen burner) until it glows red-orange to remove all organic contaminants. This ensures complete wetting.
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Place the surfactant solution in a clean vessel on the tensiometer stage.
-
-
Procedure:
-
Attach the cleaned plate to the microbalance.
-
Raise the liquid vessel until the liquid surface just touches the bottom edge of the plate. At this point, a meniscus will form.
-
The force (F) exerted on the balance is measured. This force is a sum of the plate's weight and the downward pull of the surface tension.
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The surface tension (γ) is calculated using the formula: γ = (F - W) / (2 * (l + t) * cosθ) , where W is the weight of the plate, l is the length, t is the thickness, and θ is the contact angle (assumed to be 0 for a perfectly wetted platinum plate).
-
-
Data Analysis: Record the equilibrium surface tension value once the reading stabilizes.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles.[6] It is a fundamental parameter indicating surfactant efficiency. The CMC can be determined by plotting surface tension against the logarithm of the surfactant concentration. The point at which the surface tension plateaus corresponds to the CMC.[5]
Methodology: Surface Tension vs. Concentration
-
Solution Preparation: Prepare a stock solution of Behenamidopropyl PG-Dimonium Chloride. Create a series of dilutions spanning a wide concentration range, both below and above the expected CMC (0.12 mM).
-
Measurement: Measure the surface tension of each dilution using the Wilhelmy plate method described above.
-
Data Plotting: Plot the measured surface tension (γ) on the y-axis against the natural logarithm of the concentration (ln C) on the x-axis.
-
CMC Determination: The resulting plot will typically show two distinct linear regions. The concentration at the intersection of these two lines is the CMC. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, it remains relatively constant as excess surfactant molecules form micelles rather than further populating the surface.
Analysis of Protein-Surfactant Interactions
In drug development and biological applications, understanding how a surfactant interacts with proteins is critical. Circular Dichroism (CD) spectroscopy is a powerful technique to study changes in the secondary and tertiary structure of proteins upon binding with molecules like surfactants.[6][12][13]
Methodology: Circular Dichroism (CD) Spectroscopy
-
Apparatus: A CD spectrophotometer.
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., Bovine Serum Albumin, Keratin) in a suitable buffer (e.g., phosphate buffer). The buffer should not have a significant CD signal in the wavelength range of interest.
-
Prepare a stock solution of Behenamidopropyl PG-Dimonium Chloride.
-
Create a series of samples by titrating the protein solution with increasing concentrations of the surfactant.
-
-
Procedure:
-
Record the CD spectrum of the protein-only solution. The far-UV region (190-260 nm) provides information on the protein's secondary structure (α-helices, β-sheets).[14][15]
-
Record the CD spectra for each sample containing the protein and surfactant.
-
A corresponding buffer blank containing the surfactant at the same concentration should also be measured and subtracted from the sample spectrum.
-
-
Data Analysis:
Mechanism of Action in Conditioning
The primary mechanism of action for Behenamidopropyl PG-Dimonium Chloride as a conditioning agent is based on electrostatic interaction. Keratinous substrates like hair and skin carry a net negative charge, especially in damaged areas. The positively charged quaternary ammonium head of the surfactant is electrostatically attracted to these negative sites.
Upon adsorption, the long, hydrophobic behenyl tail forms a thin, lubricating film on the surface. This film reduces inter-fiber friction (for hair) and provides a smooth, soft feel (for skin), which is the basis for its conditioning effect.[6]
References
- 1. agilent.com [agilent.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. fpharm.uniba.sk [fpharm.uniba.sk]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. Behenamidopropyl pg-dimonium chloride | 136920-10-0 | Benchchem [benchchem.com]
- 7. Behenamidopropyl propylene glycol-dimonium chloride | C30H63ClN2O3 | CID 49785643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. BEHENAMIDOPROPYL PG-DIMONIUM CHLORIDE PHOSPHATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 10. clearsolutionsusa.com [clearsolutionsusa.com]
- 11. commons.erau.edu [commons.erau.edu]
- 12. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
